7-methoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzofuran-2-carboxamide

Description

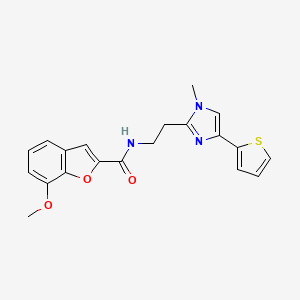

The compound 7-methoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzofuran-2-carboxamide features a benzofuran-2-carboxamide core substituted with a methoxy group at position 7 and a complex imidazole-thiophene-ethyl side chain. This structure combines a benzofuran scaffold—known for its prevalence in bioactive molecules—with a heterocyclic imidazole ring linked to a thiophene moiety, which may enhance binding affinity or metabolic stability compared to simpler derivatives . The synthesis of such compounds typically involves coupling reactions (e.g., using carbodiimides like EDCI) and protective group strategies (e.g., methoxyethoxymethyl groups), as seen in related benzofuran and imidazole derivatives . Analytical characterization relies on NMR, IR, and mass spectrometry, with reported purities of 89–95% for analogous compounds .

Properties

IUPAC Name |

7-methoxy-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-23-12-14(17-7-4-10-27-17)22-18(23)8-9-21-20(24)16-11-13-5-3-6-15(25-2)19(13)26-16/h3-7,10-12H,8-9H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPMKKCGGFWEPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Methoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, summarizing key findings from recent research studies.

Chemical Structure

The compound features a benzofuran core with methoxy and carboxamide functional groups, as well as a thiophenyl-substituted imidazole moiety. Its structure is pivotal for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its anticancer properties and effects on specific molecular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it was found to induce apoptosis in cancer cell lines, showing significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 25.72 ± 3.95 μM . This suggests that the compound can effectively suppress tumor growth in vivo, as demonstrated in animal models where treated mice exhibited reduced tumor size compared to controls .

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

- HDAC Inhibition : The compound has been shown to inhibit human recombinant histone deacetylase 1 (HDAC1), with an IC50 of 240 nM , indicating its role in altering gene expression related to cell cycle regulation and apoptosis .

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound leads to cell cycle arrest in the G0/G1 phase, further supporting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Target/Assay | Result | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Cell Line | IC50 = 25.72 ± 3.95 μM | |

| HDAC Inhibition | HDAC1 | IC50 = 240 nM | |

| Apoptosis Induction | Flow Cytometry | Increased apoptosis rates |

Case Studies

In a notable case study, the efficacy of the compound was evaluated in a xenograft model using MCF-7 cells. The results demonstrated that administration of the compound at a dosage of 10 mg/kg significantly inhibited tumor growth over a period of 30 days , compared to untreated controls. Histological analysis revealed increased apoptotic cells within the tumors treated with the compound, corroborating its role in promoting apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran Carboxamide Derivatives

Compounds such as 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides (e.g., derivatives 1a–r from ) share the benzofuran carboxamide core but lack the imidazole-thiophene substituent. Instead, they feature aryl amines at the carboxamide position. Key differences include:

- Synthesis : These derivatives are synthesized via 1,1'-carbonyldiimidazole (CDI)-mediated coupling in THF, contrasting with the EDCI/DMF system used for imidazole-containing analogs .

- Bioactivity : While specific data for the target compound is unavailable, suggests that aryl-substituted benzofuran carboxamides exhibit neuroprotective and antioxidant properties, likely due to the electron-donating methoxy group and planar aromatic systems . The imidazole-thiophene side chain in the target compound may modulate these effects by introducing steric bulk or altering solubility.

Imidazole-Containing Analogs

Compounds like [4-(2-methoxyethoxymethoxy)-1-(2-methoxyethoxymethyl)benzimidazol-2-yl]-[7-[(4-methoxyphenyl)methoxy]benzofuran-2-yl]methanone (23/24 in ) share structural motifs with the target compound, including benzofuran and imidazole rings. However, key distinctions include:

- Substituents : The target compound replaces the benzimidazole and methoxyphenyl groups with a 1-methyl-4-(thiophen-2-yl)imidazole moiety. This substitution introduces a sulfur-containing heterocycle (thiophene), which may influence redox properties or metal-binding capacity.

- Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization of the imidazole ring, whereas employs Pd/C-mediated hydrogenolysis and NaH-mediated alkylation for benzimidazole derivatives .

Thiophene-Containing Compounds

describes compounds like (S)-N-propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine , which share the thiophen-2-yl group but are based on a tetrahydronaphthalene scaffold. Comparisons include:

- Pharmacokinetics : Thiophene moieties are associated with improved metabolic stability due to reduced oxidative metabolism. However, the tetrahydronaphthalene core in vs. the benzofuran-imidazole system in the target compound may lead to divergent bioavailability profiles .

- Electronic Effects : Thiophene’s electron-rich nature could enhance π-π stacking interactions in both compound classes, but the benzofuran core’s inherent rigidity might restrict conformational flexibility compared to saturated tetrahydronaphthalene systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.